

Technical Comparison Guide: IR Characterization of 1-Chloro-2-ethyl-3- iodobenzene

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Compound of Interest

| | |
|----------------|--------------------------------|
| Compound Name: | 1-Chloro-2-ethyl-3-iodobenzene |
| CAS No.: | 1369876-61-8 |
| Cat. No.: | B3419132 |

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Executive Summary & Structural Context

1-Chloro-2-ethyl-3-iodobenzene (C_8H_8ClI) represents a specific class of 1,2,3-trisubstituted (vicinal) benzene derivatives. In drug development and advanced organic synthesis, distinguishing this specific substitution pattern from its 1,2,4- or 1,3,5-isomers is critical, as the steric environment of the ethyl group flanked by two halogens significantly alters reactivity and pharmacological binding.

This guide provides a rigorous spectral analysis, contrasting the target molecule with key analogs (e.g., 1-chloro-3-iodobenzene) to establish a self-validating identification protocol. The data presented focuses on the Mid-Infrared ($4000-400\text{ cm}^{-1}$) region, utilizing the unique "three adjacent hydrogen" bending pattern as the primary diagnostic tool.

Experimental Protocol: High-Fidelity Data Acquisition

Given the structural similarity to liquid analogs (e.g., 1-chloro-2-iodobenzene, mp 1°C) and the melting point depression caused by the ethyl group, **1-Chloro-2-ethyl-3-iodobenzene** is

typically a liquid or low-melting solid at room temperature. The following protocol ensures artifact-free spectral data.

Method A: Neat Liquid Film (Recommended)

- Applicability: Pure liquids or oils.
- Pathlength: < 0.05 mm (capillary film).
- Substrate: NaCl or KBr plates. Note: Avoid KBr if the sample has high moisture content; ZnSe is a robust alternative.
- Procedure:
 - Place 1 drop of the analyte on the center of a polished salt plate.
 - Place the second plate on top and rotate 45° to create a thin, bubble-free film.
 - Validation: The strongest bands (C-H stretch) should have 5–10% Transmittance. If <5% (flat-lining), the film is too thick.

Method B: Solvent Cast (For Low-Melting Solids)

- Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) – Note: DCM bands at 700–750 cm⁻¹ may interfere with the critical aromatic region.
- Procedure: Dissolve 5 mg sample in 0.2 mL solvent. Cast onto KBr window and evaporate solvent under N₂ flow.

Detailed Spectral Analysis

Region I: The C-H Stretching Zone (3100 – 2800 cm⁻¹)

This region provides the first evidence of the ethyl group and the aromatic ring.

| Vibrational Mode | Frequency (cm ⁻¹) | Intensity | Diagnostic Value |
|----------------------|-------------------------------|---------------|---|
| Aromatic C-H Stretch | 3080 – 3030 | Weak-Medium | Confirms presence of the benzene ring. |
| Aliphatic C-H (asym) | 2975 – 2960 | Medium-Strong | Characteristic of the -CH ₂ CH ₃ (ethyl) group. Distinct from methyl-only analogs.[1] |
| Aliphatic C-H (sym) | 2875 – 2850 | Medium | Confirms saturated alkyl chain. |

Region II: The Fingerprint & Substitution Pattern (900 – 650 cm⁻¹)

This is the critical decision region. The target molecule is a 1,2,3-trisubstituted benzene, leaving three adjacent hydrogen atoms on the ring (positions 4, 5, and 6).

- Target Pattern (3 Adjacent Hydrogens):
 - Band A: Strong absorption at 780 ± 20 cm⁻¹.
 - Band B: Medium/Strong absorption at 700–720 cm⁻¹.
 - Differentiation: This distinguishes it from 1,2,4-trisubstituted (isolated H + 2 adjacent H) and 1,3,5-trisubstituted (3 isolated H) isomers.

Region III: Carbon-Halogen & Ring Modes

- C-Cl Stretch: Typically 1050 – 1090 cm⁻¹ (In-plane ring stretch coupled with Cl). A secondary band often appears near 750 cm⁻¹ but is frequently obscured by C-H bending.
- C-I Influence: The C-I stretch fundamental is in the Far-IR (<400 cm⁻¹), often outside standard instrument range. However, the heavy iodine atom causes a mass-induced red shift of the ring breathing modes (typically ~1580 and 1480 cm⁻¹) compared to non-iodinated analogs.

Comparative Analysis: Target vs. Analogs

The following table contrasts **1-Chloro-2-ethyl-3-iodobenzene** with its closest structural relatives to highlight unique identifiers.

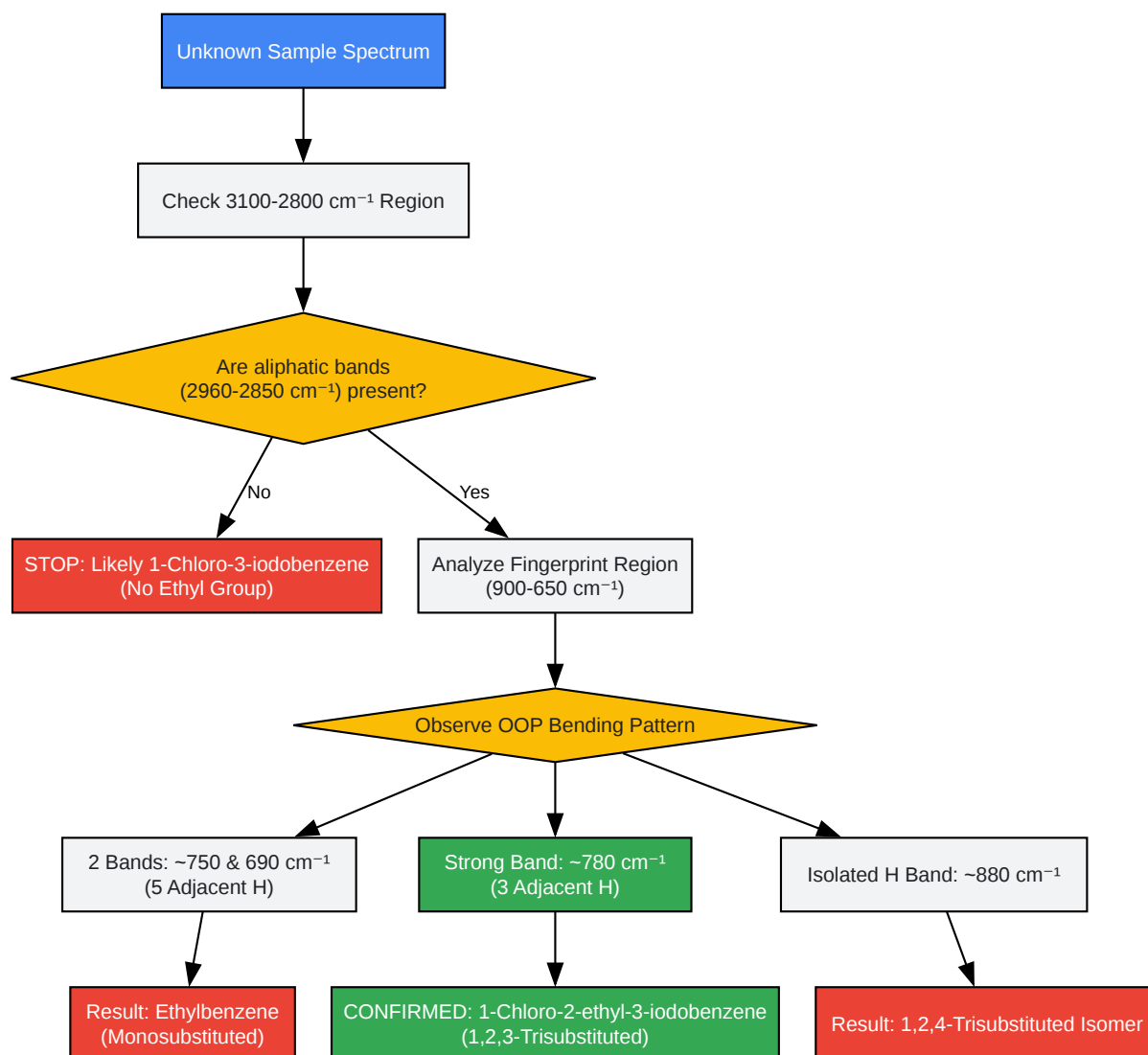
| Feature | Target: 1-Chloro-2-ethyl-3-iodobenzene | Analog 1: 1-Chloro-3-iodobenzene | Analog 2: Ethylbenzene |
|----------------|--|---|--|
| Substitution | 1,2,3-Trisubstituted | 1,3-Disubstituted (Meta) | Monosubstituted |
| H-Pattern | 3 Adjacent Hydrogens | 3 Adjacent + 1 Isolated | 5 Adjacent Hydrogens |
| OOP Bending | ~780 cm^{-1} (Strong) & ~710 cm^{-1} | ~780 cm^{-1} & ~680 cm^{-1} (plus isolated H band ~880 cm^{-1}) | ~750 cm^{-1} & ~695 cm^{-1} (Classic "Mono" doublet) |
| Aliphatic C-H | Present (2960/2870 cm^{-1}) | Absent (Only >3000 cm^{-1}) | Present (Strong ethyl pattern) |
| Ring Breathing | Shifted Lower (Heavy atom effect) | Shifted Lower | Standard (1600/1500 cm^{-1}) |

“

Key Insight: To distinguish the target from 1-chloro-3-iodobenzene, look for the Aliphatic C-H stretches (2960-2850 cm^{-1}). To distinguish from Ethylbenzene, look for the loss of the 695/750 cm^{-1} monosubstituted pattern and the appearance of the 1,2,3-trisubstituted pattern (~780/710 cm^{-1}).

Spectral Identification Workflow (Logic Diagram)

The following diagram outlines the logical decision tree for confirming the identity of **1-Chloro-2-ethyl-3-iodobenzene** using IR data.



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Caption: Decision tree for distinguishing **1-Chloro-2-ethyl-3-iodobenzene** from common structural analogs based on IR spectral features.

References

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